

A Researcher's Guide to Procuring 4-Methyldiphenyl Ether for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-4-phenoxybenzene**

Cat. No.: **B161672**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

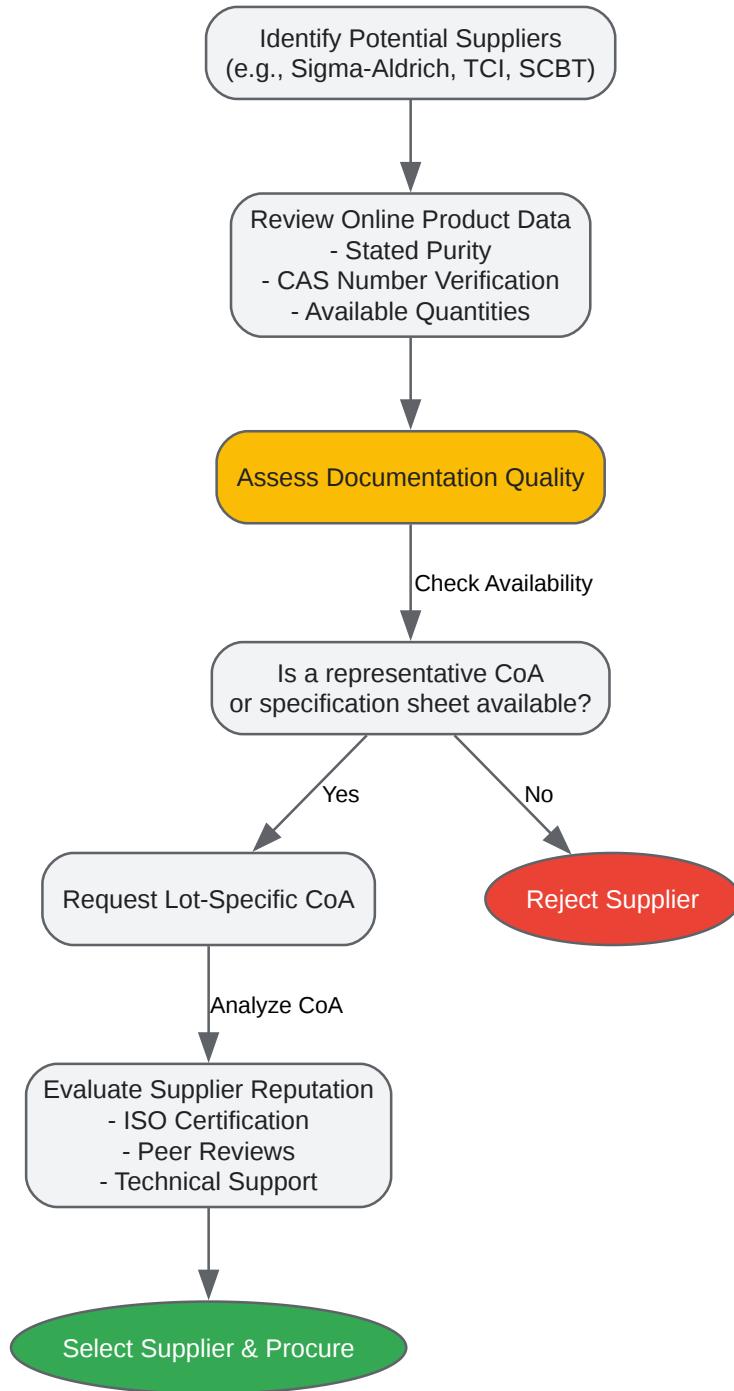
Introduction: Understanding 4-Methyldiphenyl Ether

4-Methyldiphenyl ether, systematically known as **1-Methyl-4-phenoxybenzene**, is an aromatic ether that serves as a valuable building block and intermediate in various fields of chemical research. Its structural motif, featuring a diphenyl ether core with a methyl substituent, imparts specific physicochemical properties that make it relevant in organic synthesis, materials science, and potentially as a fragment in drug discovery programs. For researchers, the integrity of results is inextricably linked to the quality of starting materials. The procurement of high-purity reagents is not merely a transactional step but the foundational basis for reproducible and reliable science.

This guide provides a senior application scientist's perspective on sourcing **1-Methyl-4-phenoxybenzene** (CAS No. 1706-12-3), focusing on the critical evaluation of commercial suppliers, interpretation of quality control documents, and independent verification of material purity.

Part 1: The Cornerstone of Quality: Selecting a Reputable Supplier

The commercial landscape for research chemicals is diverse, ranging from large multinational corporations to smaller, specialized laboratories. A researcher's choice of supplier has profound


implications for experimental outcomes. The primary objective is to secure a reagent that is precisely what it purports to be, with minimal impurities that could confound results.

Key Evaluation Criteria:

- Documentation and Transparency: A reputable supplier provides comprehensive documentation for each product. This includes a detailed product webpage, a Safety Data Sheet (SDS), and, most importantly, an accessible Certificate of Analysis (CoA) for specific batches. Suppliers who make CoAs readily available demonstrate confidence in their quality control.
- Purity Specification and Analytical Methods: Suppliers should clearly state the purity of the chemical and the analytical method used for its determination (e.g., >98% by GC). Vague specifications are a red flag.
- Consistency and Lot Traceability: For long-term projects, lot-to-lot consistency is paramount. Established suppliers maintain rigorous manufacturing processes and quality systems (e.g., ISO 9001 certified) to ensure this consistency.^[1] Every container must be clearly labeled with a unique lot number, allowing for full traceability.
- Technical Support: Access to knowledgeable technical support can be invaluable for addressing questions about product stability, solubility, or analytical methods.

The following diagram illustrates a logical workflow for the evaluation and selection of a chemical supplier.

Diagram 1: Supplier Selection Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for systematically evaluating and selecting a commercial chemical supplier.

Part 2: Major Commercial Suppliers of 1-Methyl-4-phenoxybenzene

Several reputable chemical suppliers list **1-Methyl-4-phenoxybenzene** (CAS 1706-12-3) in their research chemical catalogs. The table below summarizes the offerings from prominent vendors. It is critical for researchers to verify the information on the supplier's website at the time of purchase, as specifications and availability can change.

Supplier	Product Number (Example)	Stated Purity	Method	Available Quantities	Notes
Sigma-Aldrich (Merck)	CIAH987EF2 51	98%	N/A	Custom	Marketed through partners; direct availability may vary. [2]
TCI America	M3776	>95.0%	GC	5g, 25g	Provides clear specifications and safety information. [3] [4]
Santa Cruz Biotechnology	sc-225381	N/A	N/A	1g, 5g	States molecular formula and weight; purity requires CoA. [5]
Alfa Aesar (Thermo Fisher)	N/A	N/A	N/A	Varies	Researchers should search the Thermo Fisher catalog for current listings. [6]
BLD Pharm	1706-12-3	N/A	N/A	Custom	Provides links to analytical data like NMR and LC-MS.

Apollo Scientific	PC400194	N/A	N/A	250mg - 100g	UK-based supplier with various research quantities.
----------------------	----------	-----	-----	--------------	---

Part 3: The Certificate of Analysis (CoA) - A Critical Appraisal

A Certificate of Analysis is the single most important document accompanying a research chemical. It is a batch-specific quality control report that validates the identity and purity of the material. A researcher must not assume the vial contains the correct, high-purity compound without first scrutinizing this document.

Deconstructing the CoA:

- Header Information: This section must clearly state the Product Name (e.g., **1-Methyl-4-phenoxybenzene**), CAS Number (1706-12-3), Product Number, and the unique Lot or Batch Number. This ensures the document corresponds to the specific vial in hand.
- Physical Properties: Lists observed properties like appearance (e.g., "Colorless to Light yellow clear liquid"), which serve as a first-pass check.[\[3\]](#)
- Analytical Tests & Specifications: This is the core of the CoA. It lists the tests performed, the required specification (the quality standard), and the actual result for that specific lot.
 - Identity: Typically confirmed by spectroscopic methods. The CoA should state that the material's spectrum (e.g., ^1H NMR, IR) "Conforms to Structure."
 - Purity/Assay: This is the most critical value. It will be reported as a percentage with the analytical technique used to determine it. For volatile compounds like ethers, this is commonly Gas Chromatography (GC). A result of ">95.0% (GC)" indicates the area percentage of the main peak in the gas chromatogram.[\[3\]](#)

Part 4: The Self-Validating System: Independent Purity Verification

Trustworthiness in science is built on verification. While a supplier's CoA is a vital starting point, a rigorous research program, particularly in drug development, necessitates independent confirmation of a reagent's purity. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for this purpose. Unlike chromatography, which provides a relative percentage, qNMR can determine the absolute purity (as a mass fraction) of a compound by comparing its signal integral to that of a certified internal standard of known purity and weight. [5]

Experimental Protocol: Purity Determination of 1-Methyl-4-phenoxybenzene by ^1H qNMR

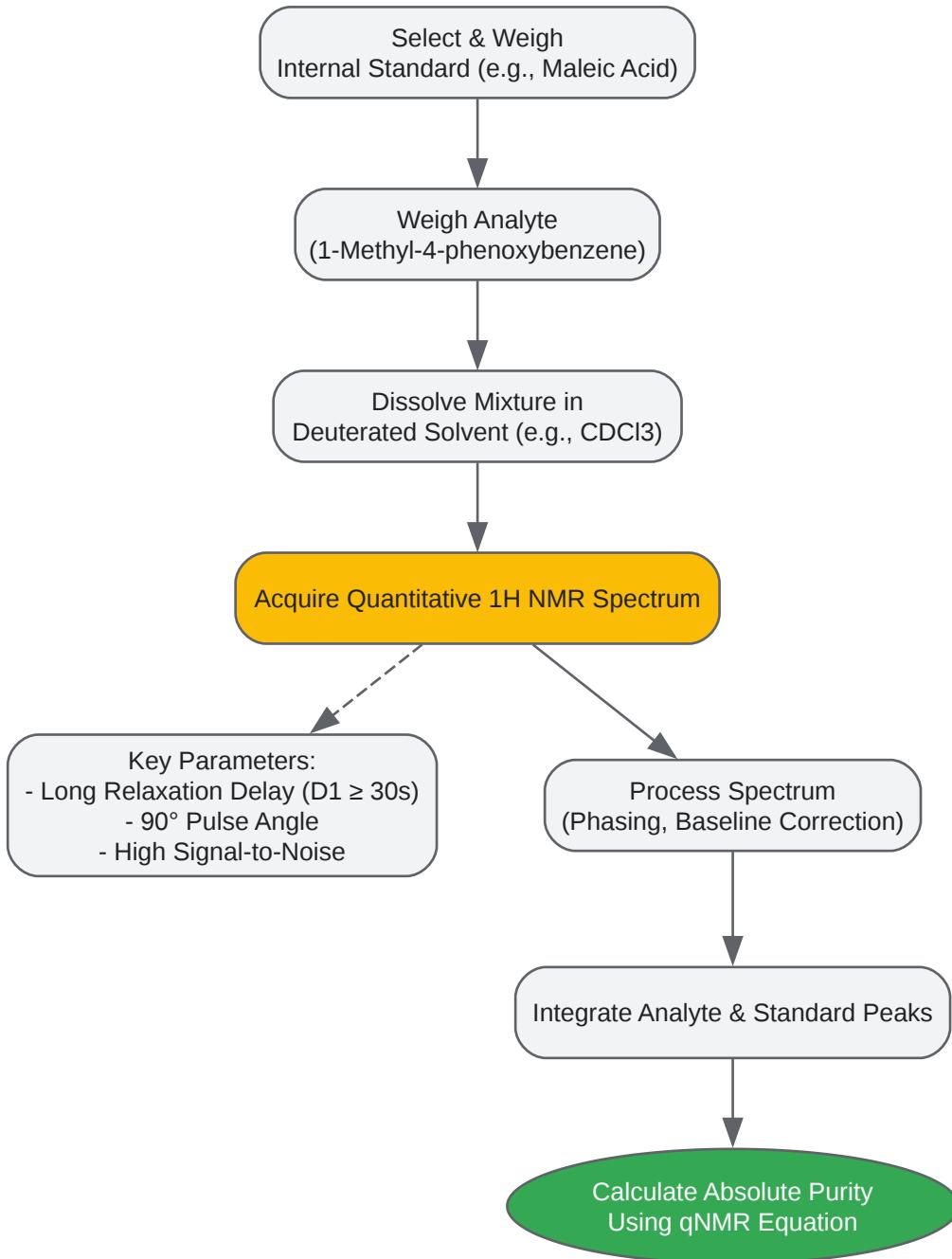
This protocol describes the determination of the absolute purity of a commercial sample of **1-Methyl-4-phenoxybenzene**.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity, stable internal standard with non-overlapping signals, the mass of the analyte can be calculated using the following equation:

$$\text{Purity(analyte)} = \left(\frac{I_{\text{analyte}}}{I_{\text{std}}} \right) * \left(\frac{N_{\text{std}}}{N_{\text{analyte}}} \right) * \left(\frac{M_{\text{analyte}}}{M_{\text{std}}} \right) * \left(\frac{m_{\text{std}}}{m_{\text{analyte}}} \right) * \text{Purity(std)}$$

Where:

- I = Integral of the signal
- N = Number of protons for the integrated signal
- M = Molar mass
- m = Mass
- Purity = Purity of the standard (as a mass fraction)


Methodology:

- Selection of Internal Standard: Choose a high-purity (>99.5%), non-volatile, crystalline solid with simple, sharp NMR signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are excellent choices.
- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of the internal standard into a clean, dry vial using an analytical balance. Record the mass to at least four decimal places.
 - Accurately weigh approximately 15-20 mg of the **1-Methyl-4-phenoxybenzene** sample into the same vial. Record the mass. Causality: Precise weighing is critical for an accurate absolute purity calculation.
 - Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) and transfer to a high-quality NMR tube.
- NMR Data Acquisition:
 - Acquire a quantitative ^1H NMR spectrum. This requires specific acquisition parameters to ensure signal integrals are truly proportional to concentration.
 - Crucial Parameters: Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T_1 relaxation time of any proton being integrated (typically $D1 \geq 30$ seconds for small molecules). Causality: A long relaxation delay ensures all protons have fully relaxed back to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
- Data Processing and Calculation:
 - Process the spectrum with careful phasing and baseline correction.
 - Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl group at ~2.3 ppm) and a signal from the internal standard (e.g., the singlet from maleic acid at ~6.3 ppm).

- Apply the equation above to calculate the absolute purity of the **1-Methyl-4-phenoxybenzene** sample.

The following diagram outlines the workflow for this purity verification protocol.

Diagram 2: qNMR Purity Verification Workflow

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for determining absolute purity via qNMR.

Part 5: Safe Handling and Storage Protocols

Diphenyl ethers require careful handling to ensure laboratory safety. Adherence to protocols outlined in the supplier's Safety Data Sheet (SDS) is mandatory.

- Engineering Controls: All handling of **1-Methyl-4-phenoxybenzene** should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, splash goggles or safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.^[2] The recommended storage temperature is typically room temperature.^[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused chemicals should be handled as hazardous waste.

By implementing a rigorous supplier evaluation process, critically analyzing quality documentation, and performing independent verification, researchers can ensure the procurement of high-quality **1-Methyl-4-phenoxybenzene**, thereby strengthening the foundation of their scientific endeavors.

References

- SDFine. (n.d.). DIPHENYL ETHER Safety Data Sheet.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Souza, K. M., et al. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
- CP Lab Safety. (n.d.). **1-Methyl-4-phenoxybenzene**, min 97%, 1 gram.
- University of Leicester. (n.d.). Quantitative NMR Spectroscopy.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Pharmaffiliates. (n.d.). CAS No : 1706-12-3 | Product Name : **1-Methyl-4-phenoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tciprecision.com [tciprecision.com]
- 2. 1-Methyl-4-phenoxybenzene | 1706-12-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Tci certificate of analysis | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methoxy-4-phenoxybenzene [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [A Researcher's Guide to Procuring 4-Methyldiphenyl Ether for Scientific Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161672#commercial-suppliers-of-4-methyldiphenyl-ether-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com